molecular formula C9H9NO2 B173694 2,4-Dimethoxybenzonitrile CAS No. 4107-65-7

2,4-Dimethoxybenzonitrile

Cat. No.: B173694
CAS No.: 4107-65-7
M. Wt: 163.17 g/mol
InChI Key: RYRZSQQELLQCMZ-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzonitrile is an organic compound with the molecular formula C9H9NO2. It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a nitrile group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,4-dimethoxybenzamide with thionyl chloride. Another method includes the action of acetic anhydride on 2,4-dimethoxybenzaldoxime. Additionally, the reaction of diazotized 2,4-dimethoxyaniline with potassium copper cyanide can also yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of resorcinol dimethyl ether with chlorosulfonyl isocyanate in the presence of dichloromethane. The resulting amide N-sulfonyl chloride is then treated with N,N-dimethylformamide to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: 2,4-Dimethoxybenzoic acid.

    Reduction: 2,4-Dimethoxybenzylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Dimethoxybenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

    2,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    2,4-Dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    2,4-Dimethoxyaniline: Similar structure but with an amine group instead of a nitrile group.

Uniqueness: 2,4-Dimethoxybenzonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct reactivity and applications compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

2,4-dimethoxybenzonitrile
Source PubChem
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InChI

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRZSQQELLQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00194034
Record name 2,4-Dimethoxybenzonitrile
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Molecular Weight

163.17 g/mol
Source PubChem
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CAS No.

4107-65-7
Record name 2,4-Dimethoxybenzonitrile
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Record name 2,4-Dimethoxybenzonitrile
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Record name 2,4-Dimethoxybenzonitrile
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Record name 2,4-Dimethoxybenzonitrile
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Record name 2,4-dimethoxybenzonitrile
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Synthesis routes and methods

Procedure details

2,4-Dimethoxybenzoic acid is reacted with hydroxylamine to form 2,4-dimethoxybenzaldoxime. 2,4-Dimethoxybenzaldoxime is reacted with diphosphorus pentoxide to form 2,4-dimethoxybenzonitrile. 2,4-Dimethoxybenzonitrile is reacted with boron trichloride to form 2,4-dihydroxybenzonitrile.
Name
2,4-Dimethoxybenzaldoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of chlorosulfonyl isocyanate in the synthesis of 2,4-Dimethoxybenzonitrile?

A1: While the abstract doesn't provide a detailed reaction mechanism, it explicitly states that chlorosulfonyl isocyanate is a key reagent in the preparation of this compound []. This suggests that chlorosulfonyl isocyanate likely reacts with a precursor molecule, leading to the formation of the desired this compound product. Further research into similar reactions involving chlorosulfonyl isocyanate could provide more detailed insights into the specific reaction pathway.

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